4-Carboxycinnamonitrile
Description
4-Carboxycinnamonitrile (hypothetical IUPAC name: 3-(4-carboxyphenyl)propenenitrile) is a nitrile derivative featuring a cinnamyl backbone (aromatic propenyl group) with a carboxylic acid substituent at the para position of the benzene ring. Its nitrile moiety offers reactivity for further functionalization, such as hydrolysis to amides or conversion to tetrazoles .
Properties
CAS No. |
54718-86-4 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-[(E)-2-cyanoethenyl]benzoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6H,(H,12,13)/b2-1+ |
InChI Key |
BAWSWEWUJBUEDV-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Nitriles and Derivatives
Key Observations:
Functional Group Influence :
- The carboxylic acid in this compound distinguishes it from simple nitriles (e.g., Cinnamonitrile ) by increasing solubility in polar solvents and enabling ionic interactions. This contrasts with halogenated derivatives like (E)-α-(4-Chlorophenyl)cinnamonitrile, where the chloro group enhances lipophilicity and bioactivity .
- Compared to 4-Hydroxycinnamic acid , replacing the hydroxyl with a nitrile would reduce hydrogen-bonding capacity but introduce nitrile-specific reactivity.
Synthetic Utility :
- Halogenated nitriles (e.g., 4-Chlorobenzyl Cyanide ) are often intermediates in drug discovery. The carboxylic acid in this compound could facilitate conjugation to biomolecules or metal surfaces.
Thermal Stability :
- While melting points for many nitriles are absent in the evidence, 4-Hydroxycinnamic acid’s high MP (210–213°C) suggests that this compound may exhibit similar thermal stability due to intermolecular hydrogen bonding.
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